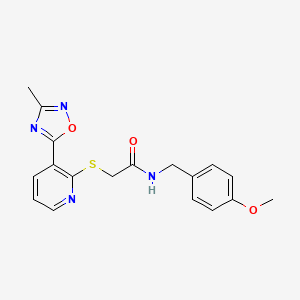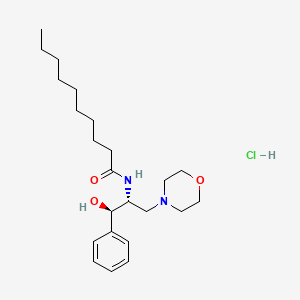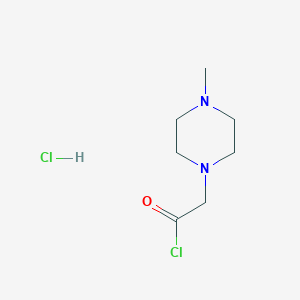
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP belongs to a class of compounds known as piperazine derivatives, which have been studied for their ability to target various receptors in the central nervous system.
Mecanismo De Acción
The exact mechanism of action of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not fully activate them like a full agonist would.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the ability to increase levels of serotonin and dopamine in the brain. This can lead to increased mood, motivation, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone in lab experiments is its ability to selectively target specific receptors in the central nervous system. This allows researchers to study the effects of serotonin and dopamine on various biological processes. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for research.
Direcciones Futuras
There are several future directions for research on (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, including:
1. Further studies on the mechanism of action and how it interacts with specific receptors in the brain.
2. Exploration of its potential therapeutic applications, such as in the treatment of mood disorders and cognitive impairment.
3. Development of new synthetic methods for this compound that are more efficient and cost-effective.
4. Investigation of the potential side effects and safety profile of this compound.
In conclusion, this compound is a promising compound that has gained attention in scientific research for its potential therapeutic properties. Its ability to selectively target specific receptors in the central nervous system makes it a valuable tool for studying the effects of serotonin and dopamine on various biological processes. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves several steps, including the reaction of 4-(cyclopropanecarbonyl)piperazine with 3-(pyridin-2-yloxy)benzaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of approximately 220-222°C.
Aplicaciones Científicas De Investigación
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has been studied for its potential therapeutic properties in various areas of research, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its ability to target specific receptors in the central nervous system, such as the serotonin and dopamine receptors.
Propiedades
IUPAC Name |
cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(15-7-8-15)22-10-12-23(13-11-22)20(25)16-4-3-5-17(14-16)26-18-6-1-2-9-21-18/h1-6,9,14-15H,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNSCLXTBMZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)

![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)

